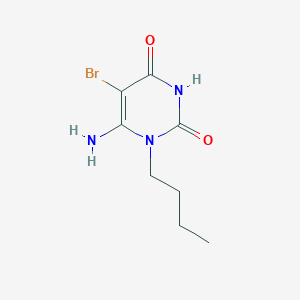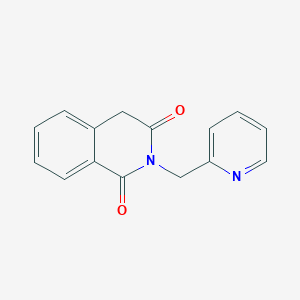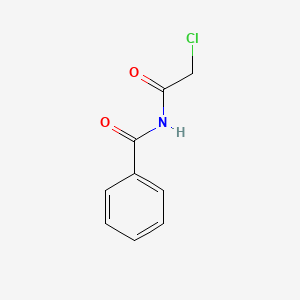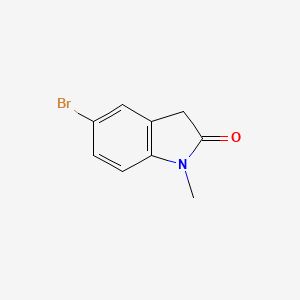
5-氟-1-甲基-1H-吲哚-2,3-二酮
描述
5-Fluoro-1-methyl-1H-indole-2,3-dione, also known as 5-Fluoro-1-methylindoline-2,3-dione, is a chemical compound with the CAS Number: 773-91-1 . It has a molecular weight of 179.15 and its IUPAC name is 5-fluoro-1-methyl-1H-indole-2,3-dione . The compound is solid in physical form .
Synthesis Analysis
The synthesis of 5-fluoro-1-methyl-1H-indole-2,3-dione and its derivatives has been reported in several studies. For instance, an environmentally friendly heterogeneous catalyst Cell-CuI-NPs was employed for the synthesis of biologically promising 1- ((1-aryl)-1H-1,2,3-triazol-4-yl)methyl-5-fluoroindoline-2,3-diones via CuAAC click reaction of 5-fluoro- (1-prop-2-ynyl)indoline-2,3-dione, an alkyne with various organic azides in aqueous medium .Molecular Structure Analysis
The molecular structure of 5-fluoro-1-methyl-1H-indole-2,3-dione can be represented by the Inchi Code: 1S/C9H6FNO2/c1-11-7-3-2-5 (10)4-6 (7)8 (12)9 (11)13/h2-4H,1H3 . This indicates that the compound contains nine carbon atoms, six hydrogen atoms, one fluorine atom, one nitrogen atom, and two oxygen atoms .Physical And Chemical Properties Analysis
5-Fluoro-1-methyl-1H-indole-2,3-dione is a solid compound with a molecular weight of 179.15 . It is stored at room temperature in a sealed, dry environment .科学研究应用
抗结核活动
5-氟-1H-吲哚-2,3-二酮衍生物已被评估其抗结核活性。Karalı 等人 (2007) 的一项研究合成了一系列这些衍生物,并发现对某些化合物中的结核分枝杆菌 H37Rv 具有显着的抑制活性。这突出了 5-氟-1H-吲哚-2,3-二酮衍生物在抗结核药物开发中的潜力 (Karalı 等人,2007)。
抗菌和抗真菌特性
源自 5-氟-1H-吲哚-2,3-二酮的化合物已显示出相当大的抗菌和抗真菌效力。Deswal 等人 (2020) 的一项 2020 年研究合成了对各种细菌和真菌菌株表现出显着活性的衍生物,表明它们作为抗菌和抗真菌剂的潜力 (Deswal 等人,2020)。
抗癌活性
5-氟-1H-吲哚-2,3-二酮衍生物已被研究其抗癌特性。Zi-cheng (2013) 合成了一系列对各种癌细胞表现出抗肿瘤活性的衍生物,其中一些显示出与 5-氟尿嘧啶(一种常用的化疗药物)相似或更高的活性 (Li Zi-cheng,2013)。
抗病毒作用
这些衍生物也已被测试其抗病毒作用。Sevinçli 等人 (2020) 的一项研究合成了新型衍生物并针对多种病毒进行了测试,发现某些化合物具有有效的抑制活性 (Sevinçli 等人,2020)。
分子结构分析
了解 5-氟-1H-吲哚-2,3-二酮衍生物的分子结构对于它们在药物设计中的应用至关重要。Karalı 的 2021 年研究重点在于确定特定衍生物的分子和晶体结构,这对于开发有效的药物化合物至关重要 (Karalı,2021)。
衍生物中的氢键分析
Karayel 等人 (2015) 对 5-氟-1H-吲哚-2,3-二酮-3-硫代半氨基甲腙衍生物中的分子内氢键进行了分析。本研究提供了对这些分子的电子特性和构效关系的见解 (Karayel 等人,2015)。
抗白血病潜力
Kuruca 等人 (2008) 研究了 5-氟-1H-吲哚-2,3-二酮-3-硫代半氨基甲腙衍生物的抗白血病潜力。他们的研究表明,这些衍生物可能在 B 淋巴瘤和慢性髓性白血病中具有化学治疗潜力 (Kuruca 等人,2008)。
定量构效关系 (QSAR) 研究
Shahlaei 等人 (2009) 的一项 QSAR 研究发现了 5-甲基/三氟甲氧基-1H-吲哚-2,3-二酮-3-硫代半氨基甲腙衍生物的分子结构与抗结核活性之间的定量关系。这有助于理解其生物活性的分子基础 (Shahlaei 等人,2009)。
安全和危害
未来方向
While the specific future directions for 5-fluoro-1-methyl-1H-indole-2,3-dione are not explicitly mentioned in the search results, it’s clear that the compound and its derivatives have potential in the field of medicinal chemistry. For instance, 5-fluoro-1H-indole-2,3-dione derivatives might have chemotherapeutic drug potential in B-lymphoma patients . The allyl derivative of thiosemicarbazones has benefit both B-lymphoma and chronic myeloid leukemia patients in a large spectrum .
作用机制
Target of Action
Indole derivatives are known to bind with high affinity to multiple receptors , which can be helpful in developing new useful derivatives .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological activities .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a variety of biochemical pathways.
Result of Action
Indole derivatives are known to show various biologically vital properties , suggesting that they may have significant molecular and cellular effects.
生化分析
Biochemical Properties
5-Fluoro-1-methyl-1H-indole-2,3-dione plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with various biomolecules, influencing their activity and stability. For instance, it can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The nature of these interactions often involves binding to the active sites of enzymes, altering their conformation and activity .
Cellular Effects
The effects of 5-fluoro-1-methyl-1H-indole-2,3-dione on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. This compound has been observed to induce cytotoxic effects in certain cancer cell lines, suggesting its potential as an anticancer agent . Additionally, it can modulate the expression of genes involved in cell cycle regulation and apoptosis, thereby impacting cell proliferation and survival .
Molecular Mechanism
At the molecular level, 5-fluoro-1-methyl-1H-indole-2,3-dione exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, it may inhibit enzymes involved in DNA replication, thereby preventing cell proliferation . Additionally, this compound can induce changes in gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-fluoro-1-methyl-1H-indole-2,3-dione can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a reduction in its biological activity . Long-term exposure to this compound can result in sustained changes in cellular processes, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 5-fluoro-1-methyl-1H-indole-2,3-dione vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, such as anticancer activity, without causing significant toxicity . At higher doses, it can induce toxic or adverse effects, including damage to vital organs and disruption of normal physiological processes . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing harm .
Metabolic Pathways
5-Fluoro-1-methyl-1H-indole-2,3-dione is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites . These metabolic pathways can influence the compound’s biological activity and its effects on metabolic flux and metabolite levels . Understanding these pathways is essential for optimizing its therapeutic potential and minimizing adverse effects .
Transport and Distribution
The transport and distribution of 5-fluoro-1-methyl-1H-indole-2,3-dione within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes through specific transporters or binding proteins . Once inside the cells, it may localize to specific compartments or accumulate in certain tissues, influencing its overall efficacy and toxicity .
Subcellular Localization
The subcellular localization of 5-fluoro-1-methyl-1H-indole-2,3-dione plays a significant role in its activity and function. This compound may be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . Its localization can affect its interactions with biomolecules and its overall impact on cellular processes .
属性
IUPAC Name |
5-fluoro-1-methylindole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO2/c1-11-7-3-2-5(10)4-6(7)8(12)9(11)13/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHJRLOILUKMNEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)F)C(=O)C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70365299 | |
| Record name | 5-fluoro-1-methyl-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70365299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
773-91-1 | |
| Record name | 5-fluoro-1-methyl-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70365299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![1'-Benzylspiro[chroman-2,4'-piperidin]-4-one](/img/structure/B1271121.png)






![N-[4-(chloromethyl)-2-oxochromen-7-yl]acetamide](/img/structure/B1271162.png)


